1-N-benzyl-1-N-methylbenzene-1,4-diamine
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Overview
Description
1-N-benzyl-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a liquid at room temperature and is stored under standard conditions .
Preparation Methods
The synthesis of 1-N-benzyl-1-N-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amine using a reducing agent like iron and hydrochloric acid.
Industrial production methods may vary but generally follow similar principles, often optimized for large-scale synthesis.
Chemical Reactions Analysis
1-N-benzyl-1-N-methylbenzene-1,4-diamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with palladium catalyst.
Catalysts: Aluminum chloride, sulfuric acid.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-N-benzyl-1-N-methylbenzene-1,4-diamine is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1-N-benzyl-1-N-methylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets in biological systems. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions depending on the conditions and reagents present.
Comparison with Similar Compounds
1-N-benzyl-1-N-methylbenzene-1,4-diamine can be compared with similar compounds such as:
N-methyl-1,2-benzenediamine: Another diamine with similar properties but different substitution patterns.
N-benzyl-1,2-benzenediamine: Similar structure but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-N-benzyl-4-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXFVHLQONBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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